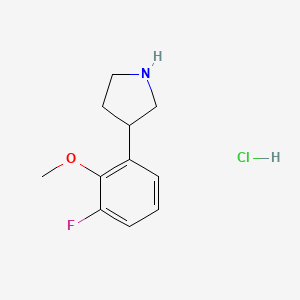
1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol is a chemical compound with the following structural formula:
C8H13F3O2
It consists of a trifluoromethyl group, a tetrahydro-2H-pyran ring, and a hydroxyl group. The compound is also known by other names, including 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one .
Métodos De Preparación
Synthetic Routes:
The synthesis of this compound involves several steps. One common method starts with the reaction of 2,2,2-trifluoroacetophenone with tetrahydro-2H-pyran-4-one in the presence of a base. The resulting intermediate undergoes reduction to yield 1,1,1-trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol .
Industrial Production:
While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the ketone group can yield the alcohol.
Substitution: The trifluoromethyl group can undergo substitution reactions. Common reagents and conditions depend on the specific transformation, but typical reagents include reducing agents (such as lithium aluminum hydride) and nucleophiles (such as Grignard reagents).
Aplicaciones Científicas De Investigación
This compound finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Fluorinated Compounds: Its trifluoromethyl group imparts desirable properties in drug design.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its trifluoromethyl group and pyran ring may interact with biological targets, affecting cellular processes.
Comparación Con Compuestos Similares
While there are related compounds, the combination of trifluoromethyl, pyran, and hydroxyl groups in 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol makes it distinct. Similar compounds include other fluorinated alcohols and ketones.
Propiedades
Fórmula molecular |
C8H13F3O2 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7,12H,1-5H2 |
Clave InChI |
DUXQTLYIHHXJLP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


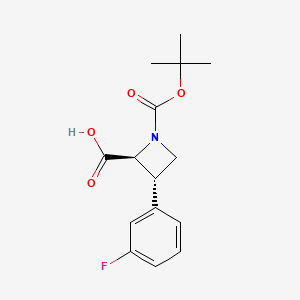

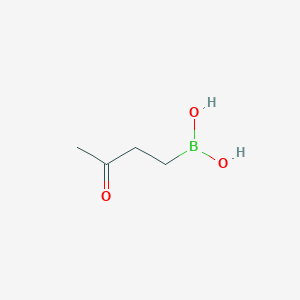
![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)

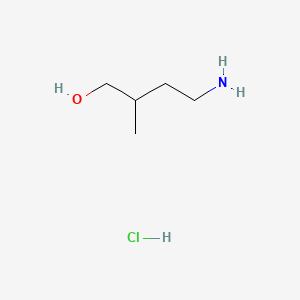

![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)

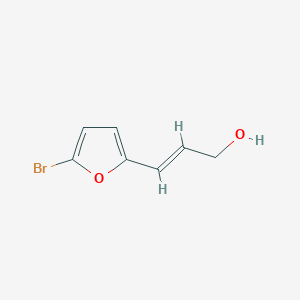

![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)
